5-chloro-4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile
CAS No.: 2549000-30-6
Cat. No.: VC11842351
Molecular Formula: C17H17ClN4O
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549000-30-6 |
|---|---|
| Molecular Formula | C17H17ClN4O |
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | 5-chloro-4,6-dimethyl-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C17H17ClN4O/c1-11-15(6-19)17(21-12(2)16(11)18)22-8-13(9-22)10-23-14-4-3-5-20-7-14/h3-5,7,13H,8-10H2,1-2H3 |
| Standard InChI Key | KBCWWEZWPOCYKC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=C1Cl)C)N2CC(C2)COC3=CN=CC=C3)C#N |
| Canonical SMILES | CC1=C(C(=NC(=C1Cl)C)N2CC(C2)COC3=CN=CC=C3)C#N |
Introduction
Molecular Formula
The molecular formula of the compound is C15H16ClN3O, indicating it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
Structural Features
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Core Framework: The molecule has a pyridine ring substituted with chloro (Cl) and dimethyl groups at positions 5, 4, and 6, respectively.
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Functional Groups:
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A carbonitrile (-C≡N) group at position 3 of the pyridine ring.
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A pyridin-3-yloxy group linked via an azetidine moiety at position 2.
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Azetidine Ring: A four-membered nitrogen-containing heterocycle that enhances the molecule's rigidity and potential bioactivity.
General Approach
The synthesis of such a compound typically involves:
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Formation of the Pyridine Core:
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Starting with a chlorinated pyridine precursor.
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Introducing methyl groups via alkylation reactions.
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Azetidine Functionalization:
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Azetidine rings can be synthesized through cyclization reactions involving amines and halogenated intermediates.
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The pyridin-3-yloxy group is introduced via nucleophilic substitution or etherification.
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Nitrile Introduction:
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The carbonitrile group is commonly added through cyanation reactions using reagents like sodium cyanide or trimethylsilyl cyanide.
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Challenges in Synthesis
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Maintaining regioselectivity during substitution on the pyridine ring.
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Ensuring stability of the azetidine ring under reaction conditions.
Analytical Characterization
To confirm the structure and purity of this compound, several analytical techniques are employed:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
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H NMR and C NMR provide insights into the hydrogen and carbon environments.
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Infrared (IR) Spectroscopy:
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Identifies functional groups such as nitriles (sharp peak around 2200 cm).
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Mass Spectrometry (MS)
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Determines molecular weight and fragmentation patterns to confirm the molecular structure.
Elemental Analysis
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Verifies the composition of C, H, N, Cl, and O in the compound.
Medicinal Chemistry
Compounds with azetidine and pyridine functionalities are often explored for their biological activities:
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Antimicrobial Properties: Pyridine derivatives are known for their antibacterial and antifungal effects.
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Enzyme Inhibition: The nitrile group may act as a warhead for covalent inhibition of enzymes.
Material Science
The rigid structure and electron-withdrawing nitrile group make this compound a potential candidate for:
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Organic semiconductors.
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Ligands in coordination chemistry.
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